molecular formula C36H72O14 B3316834 Polyglyceryl-6 stearate CAS No. 95461-65-7

Polyglyceryl-6 stearate

Cat. No.: B3316834
CAS No.: 95461-65-7
M. Wt: 728.9 g/mol
InChI Key: KDDUIJTXNGADSK-UHFFFAOYSA-N
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Description

Polyglyceryl-6 stearate: is a compound derived from glycerin and stearic acid. It is primarily used as an emulsifier in various cosmetic and personal care products. This compound helps in mixing oil and water, creating stable emulsions. It is PEG-free and based on renewable raw materials, making it an eco-friendly choice .

Scientific Research Applications

Chemistry: Polyglyceryl-6 stearate is used as an emulsifier in various chemical formulations. It helps in stabilizing emulsions and improving the texture of products .

Biology: In biological research, this compound is used in formulations for drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating active ingredients .

Medicine: this compound is used in the formulation of topical medications and creams. Its emulsifying properties help in the even distribution of active ingredients on the skin .

Industry: In the cosmetic and personal care industry, this compound is widely used in products such as lotions, creams, and sunscreens. It provides moisturization and enhances the stability of formulations .

Mechanism of Action

Polyglyceryl-6 stearate acts as an emulsifier, helping oil and water to mix together nicely . It is also an emollient, providing moisturization properties .

Future Directions

Polyglyceryl-6 stearate is gaining attention in the cosmetic, pharmaceutical, and food industries due to its safety and effectiveness as an emulsifier . It is seen as a green alternative to existing emulsifiers as it is derived from renewable sources like vegetable oils . It is expected to find broader applications in the future, especially in eco-friendly products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polyglyceryl-6 stearate is synthesized through a polycondensation reaction of glycerol, followed by esterification with stearic acid. The polycondensation reaction involves heating glycerol to form polyglycerol, which is then reacted with stearic acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of renewable raw materials. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Polyglyceryl-6 stearate primarily undergoes esterification reactions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound. No significant by-products are typically formed under controlled conditions .

Comparison with Similar Compounds

  • Polyglyceryl-6 behenate
  • Polyglyceryl-6 distearate
  • Polyglyceryl-10 caprylate

Comparison: Polyglyceryl-6 stearate is unique due to its specific combination of glycerol and stearic acid, which provides excellent emulsifying properties and moisturization. Compared to polyglyceryl-6 behenate and polyglyceryl-6 distearate, this compound is particularly effective in low-viscous formulations such as serums and sprays .

Properties

IUPAC Name

2,3-dihydroxypropyl 2,2,3,3,4-pentakis(2,3-dihydroxypropyl)octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(15-28(43)20-37)35(16-29(44)21-38,17-30(45)22-39)36(18-31(46)23-40,19-32(47)24-41)34(49)50-26-33(48)25-42/h27-33,37-48H,2-26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDUIJTXNGADSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95461-65-7
Record name Polyglyceryl-6 stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095461657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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